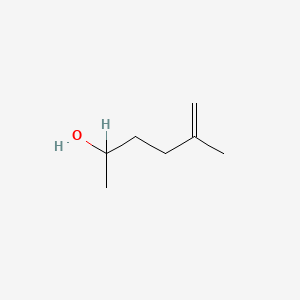

5-Methyl-5-hexen-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methylhex-5-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-6(2)4-5-7(3)8/h7-8H,1,4-5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEDLCPIEKXTTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964774 | |

| Record name | 5-Methylhex-5-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50551-88-7 | |

| Record name | 5-Methyl-5-hexen-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50551-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-5-hexen-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050551887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylhex-5-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylhex-5-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methyl-5-hexen-2-ol: Chemical Properties, Structure, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-5-hexen-2-ol is a secondary allylic alcohol that holds interest in the fields of organic synthesis, natural products chemistry, and potentially as a building block in the development of novel therapeutic agents. Its structure, featuring both a chiral center and a terminal alkene, provides a versatile scaffold for a variety of chemical transformations. This guide offers a comprehensive overview of its chemical and physical properties, detailed structural analysis, common synthetic methodologies, and a discussion of its reactivity and potential applications.

Part 1: Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[1][2] A thorough understanding of its physical and chemical properties is paramount for its effective use in a laboratory or industrial setting.

Structural and Molecular Data

The fundamental structural and molecular information for this compound is summarized in the table below. The presence of a stereocenter at the C2 position means that this compound can exist as a racemic mixture of (R)- and (S)-enantiomers.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | [3][4][5][6] |

| Molecular Weight | 114.19 g/mol | [3][5] |

| IUPAC Name | 5-methylhex-5-en-2-ol | [3] |

| CAS Number | 50551-88-7 | [3][4][5][6] |

| Canonical SMILES | CC(CCC(=C)C)O | [5] |

| InChI | InChI=1S/C7H14O/c1-6(2)4-5-7(3)8/h7-8H,1,4-5H2,2-3H3 | [3][4][6] |

| InChIKey | RIEDLCPIEKXTTL-UHFFFAOYSA-N | [3][4][6] |

Physicochemical Properties

The physicochemical properties of this compound influence its behavior in various solvents and its handling requirements.

| Property | Value | Source |

| Boiling Point | 163.2 °C at 760 mmHg | [5][7] |

| Density | 0.834 g/cm³ | [5][7] |

| Flash Point | 61.6 °C (143.0 °F) | [1][5][7] |

| Vapor Pressure | 0.713 mmHg at 25 °C | [1][5][7] |

| Water Solubility | 4866 mg/L at 25 °C (estimated) | [1][2] |

| logP (o/w) | 1.72350 | [5] |

Part 2: Structural Elucidation and Spectroscopic Analysis

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

Chemical Structure

The molecular structure of this compound is characterized by a six-carbon chain with a methyl group at the 5-position, a double bond between C5 and C6, and a hydroxyl group at the C2 position. The carbon atom at the 2-position is a chiral center.

Caption: 2D Chemical Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be expected to show a doublet for the methyl group at C1, a multiplet for the proton at the chiral center (C2), multiplets for the methylene protons at C3 and C4, singlets for the terminal vinyl protons at C6, and a singlet for the methyl group at C5. The hydroxyl proton would appear as a broad singlet.

-

¹³C NMR: The spectrum would show seven distinct carbon signals. The carbon of the chiral center (C2) bearing the hydroxyl group would appear in the range of 60-70 ppm. The olefinic carbons (C5 and C6) would be found in the downfield region (110-150 ppm). The remaining aliphatic carbons would appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group.[4] Other significant peaks would include C-H stretching vibrations just below 3000 cm⁻¹, and a C=C stretching vibration around 1650 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would likely not show a strong molecular ion peak (m/z 114) due to facile fragmentation.[6] Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage.[8] The alpha-cleavage would result in the loss of an ethyl group, leading to a prominent peak at m/z 85.[9]

Part 3: Synthesis and Reactivity

The primary route for the synthesis of this compound is through the reduction of its corresponding ketone, 5-methyl-5-hexen-2-one.

Synthetic Protocol: Reduction of 5-Methyl-5-hexen-2-one

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Causality: The choice of sodium borohydride as the reducing agent is based on its mild nature and high selectivity for reducing ketones and aldehydes, without affecting the carbon-carbon double bond.

Caption: Workflow for the Synthesis of this compound.

Step-by-Step Methodology:

-

Dissolution: Dissolve 5-methyl-5-hexen-2-one in a suitable solvent such as methanol or ethanol in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is to control the exothermic nature of the reduction reaction.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The slow addition prevents a runaway reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a specified time (typically 1-2 hours) to ensure complete reduction.

-

Quenching: Carefully quench the reaction by the slow addition of dilute hydrochloric acid (HCl) to neutralize the excess borohydride and the resulting borate esters.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Drying: Dry the combined organic layers over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by distillation or column chromatography.

Reactivity of the Allylic Alcohol Moiety

As an allylic alcohol, this compound exhibits a range of characteristic reactions. The proximity of the hydroxyl group to the double bond enhances its reactivity.

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 5-methyl-5-hexen-2-one, using a variety of oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.

-

Substitution Reactions: The hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions.[10][11] These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, often with allylic rearrangement.

-

Epoxidation: The double bond can be epoxidized. The presence of the nearby hydroxyl group can direct the stereochemical outcome of the epoxidation, particularly with reagents like m-CPBA or in Sharpless asymmetric epoxidations.[12]

-

Etherification: The alcohol can be converted to an ether through Williamson ether synthesis or by reaction with an alkyl halide under basic conditions.[13]

Caption: Key Reactions of this compound.

Part 4: Applications and Future Perspectives

While direct applications of this compound in drug development are not extensively documented, its structural features suggest several potential uses.

-

Chiral Building Block: The presence of a chiral center makes it a valuable starting material for the asymmetric synthesis of more complex molecules, including natural products and pharmaceuticals.

-

Fragrance and Flavor Precursor: Its precursor, 5-methyl-5-hexen-2-one, is known to be used as a flavoring and fragrance agent.[14][15] This suggests that the alcohol itself or its derivatives could have applications in the fragrance industry.

-

Probe for Mechanistic Studies: As a relatively simple allylic alcohol, it can be used as a model substrate to study the mechanisms of various organic reactions.

For drug development professionals, the interest in this compound lies in its potential as a fragment for incorporation into larger, more biologically active molecules. The ability to functionalize both the alcohol and the alkene moieties provides a high degree of synthetic flexibility.

Part 5: Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[3]

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wear protective gloves, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

In case of contact with skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes.

Conclusion

This compound is a versatile chemical compound with a rich chemistry stemming from its bifunctional nature as an allylic alcohol. Its synthesis is straightforward, and it can undergo a variety of transformations, making it a valuable tool for synthetic chemists. While its direct applications in drug development are yet to be fully explored, its potential as a chiral building block and a versatile synthetic intermediate is clear. Further research into the biological activities of its derivatives could open up new avenues for its use in the pharmaceutical industry.

References

- EBSCO. (n.d.). Allylic Alcohols. Research Starters.

- Journal of Organic Chemistry. (n.d.). Mitsunobu Reaction of Unbiased Cyclic Allylic Alcohols.

- Chemistry LibreTexts. (2021, March 16). 4.1: Allylic Substitution Reactions.

- Wikipedia. (n.d.).

- Chemistry LibreTexts. (2024, March 17). 17.6: Reactions of Alcohols.

- PubChem. (n.d.). 5-Methyl-5-hexen-2-one.

- NIST. (n.d.). 5-Methyl-5-hexen-3-yn-2-ol.

- Odinity. (2013, November 18). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method.

- PubChem. (n.d.). This compound.

- The Good Scents Company. (n.d.). 5-methyl-5-hexen-2-one, 3240-09-3.

- NIST. (n.d.). 5-Hexen-2-ol, 5-methyl-.

- LookChem. (n.d.). This compound.

- The Good Scents Company. (n.d.). This compound, 50551-88-7.

- NIST. (n.d.). 5-Hexen-2-ol, 5-methyl-.

- MSU Chemistry. (n.d.). Mass Spectrometry.

- LookChem. (n.d.). Cas 50551-88-7, this compound.

- FlavScents. (n.d.). This compound.

- Wired Chemist. (n.d.). 5-methyl-5-hexen-2-one Proton.

- Unknown. (n.d.).

- NIST. (n.d.). 5-Hexen-2-ol, 5-methyl-.

- NIST. (n.d.). 5-methyl-2-hexen-4-ol.

- PubChemLite. (n.d.). 5-methyl-5-hexen-2-one (C7H12O).

- SpectraBase. (n.d.). 5-Methyl-5-hexen-2-one - Optional[13C NMR] - Spectrum.

- Homework.Study.com. (n.d.).

- YouTube. (2019, September 19).

Sources

- 1. This compound, 50551-88-7 [thegoodscentscompany.com]

- 2. This compound [flavscents.com]

- 3. This compound | C7H14O | CID 142714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Hexen-2-ol, 5-methyl- [webbook.nist.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. 5-Hexen-2-ol, 5-methyl- [webbook.nist.gov]

- 7. Cas 50551-88-7,this compound | lookchem [lookchem.com]

- 8. youtube.com [youtube.com]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. Allylic Alcohols | Research Starters | EBSCO Research [ebsco.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. odinity.com [odinity.com]

- 15. 5-methyl-5-hexen-2-one, 3240-09-3 [thegoodscentscompany.com]

Nomenclature and Structural Elucidation

An In-Depth Technical Guide to 5-Methylhex-5-en-2-ol

This guide provides a comprehensive technical overview of 5-methylhex-5-en-2-ol, a chiral unsaturated alcohol with significant potential in synthetic chemistry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, synthesis, characterization, and reactivity, offering field-proven insights into its practical application.

The compound commonly referred to as 5-Methyl-5-hexen-2-ol has a precise name under the International Union of Pure and Applied Chemistry (IUPAC) system. Understanding this nomenclature is foundational for unambiguous scientific communication.

IUPAC Naming Convention

According to IUPAC rules, the hydroxyl (-OH) group takes precedence over double bonds when numbering the principal carbon chain.[1][2] The chain must be numbered to assign the lowest possible locant (number) to the carbon atom bearing the hydroxyl group.[3]

-

Identify the Parent Chain: The longest carbon chain containing both the hydroxyl group and the double bond is a hexane chain (6 carbons).

-

Identify Principal Functional Group: The alcohol (-ol) is the principal functional group, so the suffix is "-ol". Since a double bond is present, it is an alkenol.[3][4]

-

Numbering the Chain: Numbering begins from the end closest to the hydroxyl group. This places the -OH on carbon 2.

-

Locate Substituents and Double Bond: This numbering scheme places the double bond between carbons 5 and 6 (hence "-5-en") and the methyl group on carbon 5.

-

Assemble the Name: Combining these elements gives the official IUPAC name: 5-methylhex-5-en-2-ol .[5]

The structure and correct numbering are illustrated below.

Caption: Structure and IUPAC numbering of 5-methylhex-5-en-2-ol.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of 5-methylhex-5-en-2-ol is essential for experimental design and safe handling.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | [5][6] |

| Molecular Weight | 114.19 g/mol | [5][7] |

| CAS Number | 50551-88-7 | [5][7] |

| Appearance | Colorless to pale yellow liquid (est.) | [8][9] |

| Boiling Point | 163.2 °C at 760 mmHg | [6][10] |

| Density | 0.834 g/cm³ | [6][10] |

| Flash Point | 61.6 °C (143.0 °F) | [6][8] |

| LogP (o/w) | 1.72 (est.) | [6] |

| GHS Hazard Codes | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |

Synthesis and Purification Protocol

Unsaturated alcohols are valuable intermediates in organic synthesis.[11] A prevalent and reliable method for preparing 5-methylhex-5-en-2-ol is through the selective reduction of its corresponding ketone, 5-methylhex-5-en-2-one.[6][12] This two-step approach involves the initial synthesis of the ketone followed by its reduction.

Workflow Overview

Sources

- 1. IUPAC Rules [chem.uiuc.edu]

- 2. Naming Alkenes | Groups, Systems & Examples - Lesson | Study.com [study.com]

- 3. mespharmacy.org [mespharmacy.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound | C7H14O | CID 142714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound|lookchem [lookchem.com]

- 7. 5-Hexen-2-ol, 5-methyl- [webbook.nist.gov]

- 8. This compound [flavscents.com]

- 9. This compound, 50551-88-7 [thegoodscentscompany.com]

- 10. Cas 50551-88-7,this compound | lookchem [lookchem.com]

- 11. aem.az [aem.az]

- 12. odinity.com [odinity.com]

An In-depth Technical Guide to 5-Methyl-5-hexen-2-ol (CAS 50551-88-7): Foundational Characterization for Research & Development

This guide provides a comprehensive technical overview of 5-Methyl-5-hexen-2-ol (CAS No. 50551-88-7), a molecule identified in various natural sources. For researchers, scientists, and drug development professionals, the rigorous characterization of any small molecule is the bedrock upon which further investigation is built. Whether a compound is a synthetic intermediate, a potential biomarker, a flavor component, or a fragment for library development, a complete understanding of its properties and analytical profile is non-negotiable. This document eschews a rigid template to deliver a logical, in-depth exploration of this specific molecule, serving as a practical case study in foundational chemical characterization.

Compound Identification and Core Properties

This compound is an unsaturated secondary alcohol. Its structure, containing both a hydroxyl group and a terminal alkene, imparts specific chemical reactivity and physical properties that are critical for its handling, analysis, and potential applications.

Table 1: Physicochemical Properties of this compound

A summary of key physical and chemical properties is essential for experimental design, from solvent selection in synthesis to temperature programming in chromatography. The data below combines experimentally determined values and scientifically robust computational predictions.

| Property | Value | Unit | Source(s) |

| Molecular Weight | 114.19 | g/mol | [1][3][4][7] |

| Appearance | Combustible liquid | - | [1] |

| Boiling Point | 163.2 | °C (at 760 mmHg) | [3][4][8] |

| Density | 0.834 | g/cm³ | [3][4] |

| Flash Point | 61.6 | °C | [3] |

| Refractive Index | 1.432 | - | [3] |

| logP (Octanol/Water) | 1.723 | - | [7] (Calculated) |

| Water Solubility (log) | -1.98 | mol/L | [7] (Calculated) |

Synthesis and Purification Workflow

While commercially available, understanding the synthetic route to a compound is vital for impurity profiling and scale-up considerations. A common and efficient method for producing a secondary alcohol like this compound is the reduction of its corresponding ketone, 5-methyl-5-hexen-2-one (CAS 3240-09-3)[3][6][9].

Diagram 1: Synthetic Workflow via Ketone Reduction

Sources

- 1. This compound | C7H14O | CID 142714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-methylhex-5-en-2-ol | 50551-88-7 [sigmaaldrich.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | CAS#:50551-88-7 | Chemsrc [chemsrc.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound|lookchem [lookchem.com]

- 7. 5-Hexen-2-ol, 5-methyl- (CAS 50551-88-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. ciatej.repositorioinstitucional.mx [ciatej.repositorioinstitucional.mx]

- 9. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Spectroscopic Data of 5-Methyl-5-hexen-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-5-hexen-2-ol is a secondary alcohol and a terminal alkene, presenting a unique combination of functional groups that yield characteristic spectroscopic signatures. A thorough understanding of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, characterization, and utilization in various research and development applications, including as a building block in organic synthesis and drug discovery. This technical guide provides a detailed analysis of the spectroscopic data of this compound, complete with predicted and experimental data, interpretation, and standardized protocols for data acquisition.

Molecular Structure and Key Features

The structure of this compound (C7H14O), with a molecular weight of approximately 114.19 g/mol , incorporates a chiral center at the C2 carbon and a terminal double bond at the C5-C6 position.[1] These features are the primary determinants of its spectral properties.

Caption: Molecular Structure of this compound

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the unavailability of experimental NMR spectra in common databases, the following data is predicted using reputable NMR prediction software. These predictions provide a reliable estimation of the expected chemical shifts and coupling patterns.

¹H NMR (Proton NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals for each unique proton environment.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H on C2 (-CHOH) | ~3.8 | Multiplet | 1H |

| Vinylic Protons (=CH₂) | ~4.7 | Singlet | 2H |

| Methyl Protons on C1 (-CH₃) | ~1.2 | Doublet | 3H |

| Methyl Protons on C5 (-CH₃) | ~1.7 | Singlet | 3H |

| Methylene Protons on C4 (-CH₂-) | ~2.1 | Multiplet | 2H |

| Methylene Protons on C3 (-CH₂-) | ~1.5 | Multiplet | 2H |

| Hydroxyl Proton (-OH) | Variable | Singlet (broad) | 1H |

Interpretation of the ¹H NMR Spectrum:

-

Downfield Region (δ > 3.0 ppm): The proton attached to the carbon bearing the hydroxyl group (C2) is expected to appear around 3.8 ppm due to the deshielding effect of the electronegative oxygen atom. The two vinylic protons on C6 are predicted to be in the 4.7 ppm region, characteristic of terminal alkene protons.

-

Upfield Region (δ < 3.0 ppm): The methyl group attached to the chiral center (C1) will likely appear as a doublet around 1.2 ppm, split by the adjacent C2 proton. The methyl group on the double bond (C7) is expected to be a singlet around 1.7 ppm. The two methylene groups (C3 and C4) will present as complex multiplets due to coupling with neighboring protons.

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It often appears as a broad singlet.

¹³C NMR (Carbon-13) Spectroscopy

The predicted ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C5 (=C(CH₃)₂) | ~145 |

| C6 (=CH₂) | ~110 |

| C2 (-CHOH) | ~68 |

| C4 (-CH₂-) | ~38 |

| C3 (-CH₂-) | ~30 |

| C1 (-CH₃) | ~23 |

| C7 (-CH₃) | ~22 |

Interpretation of the ¹³C NMR Spectrum:

-

Alkene Carbons: The quaternary carbon of the double bond (C5) is expected to be the most downfield, around 145 ppm. The terminal methylene carbon of the double bond (C6) will likely appear around 110 ppm.

-

Carbon Bearing the Hydroxyl Group: The C2 carbon, directly attached to the oxygen, is predicted to have a chemical shift of approximately 68 ppm.

-

Alkyl Carbons: The remaining methylene and methyl carbons will appear in the upfield region of the spectrum, with their specific chemical shifts influenced by their proximity to the electron-withdrawing hydroxyl group and the double bond.

Part 2: Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound from the NIST WebBook displays characteristic absorption bands corresponding to its functional groups.[2]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3600-3200 (broad) | O-H stretch | Alcohol |

| ~3080 | =C-H stretch | Alkene |

| ~2970-2850 | C-H stretch | Alkane |

| ~1650 | C=C stretch | Alkene |

| ~1450 | C-H bend | Alkane |

| ~1375 | C-H bend | Alkane |

| ~1120 | C-O stretch | Secondary Alcohol |

| ~890 | =C-H bend (out-of-plane) | Alkene |

Interpretation of the IR Spectrum:

-

O-H Stretch: A prominent broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group. The broadening is due to hydrogen bonding.

-

C-H Stretches: The absorption band around 3080 cm⁻¹ is characteristic of the stretching vibration of the sp² hybridized C-H bonds of the terminal alkene. The series of bands in the 2970-2850 cm⁻¹ range are due to the stretching of sp³ hybridized C-H bonds in the alkyl portion of the molecule.

-

C=C Stretch: A weaker absorption band around 1650 cm⁻¹ corresponds to the C=C stretching vibration of the alkene.

-

C-O Stretch: The strong band observed around 1120 cm⁻¹ is attributed to the C-O stretching vibration of the secondary alcohol.

-

=C-H Bend: The out-of-plane bending vibration of the terminal =CH₂ group gives rise to a characteristic strong band around 890 cm⁻¹.

Part 3: Mass Spectrometry (MS)

The mass spectrum of this compound, obtained from the NIST WebBook, provides valuable information about its molecular weight and fragmentation pattern under electron ionization (EI).[3]

Key Fragments in the Mass Spectrum:

| m/z | Relative Intensity | Possible Fragment |

| 114 | Low | [M]⁺ (Molecular Ion) |

| 99 | Moderate | [M - CH₃]⁺ |

| 96 | Moderate | [M - H₂O]⁺ |

| 81 | High | [M - H₂O - CH₃]⁺ or Allylic cleavage |

| 71 | Moderate | [C₅H₁₁]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 45 | High | [CH₃CHOH]⁺ |

| 43 | High | [C₃H₇]⁺ or [CH₃CO]⁺ |

Interpretation of the Mass Spectrum:

The molecular ion peak ([M]⁺) at m/z 114 is expected to be of low intensity, which is typical for alcohols. The fragmentation pattern is dominated by several key processes:

-

Alpha-Cleavage: Cleavage of the bond between C2 and C3 is a favorable fragmentation pathway for secondary alcohols, leading to the formation of a stable, resonance-stabilized oxonium ion at m/z 45 ([CH₃CHOH]⁺), which is often a base peak or a very prominent peak.

-

Loss of Water: Dehydration, the elimination of a water molecule (18 Da) from the molecular ion, results in a peak at m/z 96 ([M - H₂O]⁺).

-

Allylic Cleavage: Cleavage of the C4-C5 bond is an example of allylic cleavage, which is favorable due to the formation of a stable allylic cation. This can contribute to the peak at m/z 81 .

-

Further Fragmentation: The fragment at m/z 96 can further lose a methyl group to give the fragment at m/z 81 . The peak at m/z 55 is a common fragment in the mass spectra of unsaturated hydrocarbons.

Caption: Key fragmentation pathways of this compound in Mass Spectrometry.

Part 4: Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Sample Preparation Protocol

-

Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble (e.g., Chloroform-d, CDCl₃).

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently agitate until the sample is fully dissolved.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it appropriately.

-

Instrument Setup: Insert the sample into the NMR spectrometer, and perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters.

Caption: Workflow for NMR Sample Preparation and Data Acquisition.

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Background: Ensure the ATR crystal is clean and collect a background spectrum.

-

Sample Application: Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal, and acquire the IR spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

GC-MS Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Method Setup:

-

Injector: Set the injector temperature to a value that ensures rapid vaporization without thermal decomposition (e.g., 250 °C).

-

Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Implement a temperature program that provides good separation of the analyte from any impurities (e.g., initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C).

-

Carrier Gas: Use helium as the carrier gas with a constant flow rate.

-

-

MS Method Setup:

-

Ionization Mode: Use Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range that includes the molecular weight of the analyte and its expected fragments (e.g., m/z 40-200).

-

-

Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system and start the data acquisition.

Conclusion

The spectroscopic data of this compound provides a comprehensive and unique fingerprint for its identification and structural elucidation. The combination of ¹H and ¹³C NMR, IR, and MS allows for the unambiguous confirmation of its molecular structure, including the presence and environment of the secondary alcohol and terminal alkene functional groups. The detailed protocols provided herein serve as a guide for researchers to obtain high-quality spectroscopic data for this and similar compounds.

References

-

National Institute of Standards and Technology. (n.d.). 5-Hexen-2-ol, 5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Predictor. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 5-Hexen-2-ol, 5-methyl- IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Physical properties of 5-Methyl-5-hexen-2-ol (boiling point, density)

An In-Depth Technical Guide to the Physical Properties of 5-Methyl-5-hexen-2-ol

Introduction

This compound is a secondary alcohol with the chemical formula C7H14O. Its structure, featuring both a hydroxyl group and a terminal alkene, makes it a versatile intermediate in organic synthesis. For researchers and professionals in drug development and chemical manufacturing, a thorough understanding of its physical properties is crucial for process design, purification, and quality control. This guide provides a detailed examination of two key physical properties of this compound: its boiling point and density. It includes established values from the literature, as well as detailed, field-proven protocols for their experimental determination.

Key Physical Properties

The fundamental physical characteristics of this compound are summarized below. These values are essential for predicting its behavior under various laboratory and industrial conditions.

| Property | Value | Source |

| CAS Number | 50551-88-7 | |

| Molecular Formula | C7H14O | |

| Molecular Weight | 114.19 g/mol | |

| Boiling Point | 163.2 °C at 760 mmHg | |

| Density | 0.834 g/cm³ |

Boiling Point: Theory and Experimental Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid. This property is a critical indicator of purity; a sharp, consistent boiling point typically signifies a pure compound, whereas a wide boiling range often suggests the presence of impurities.

Principle of the Capillary Method (Siwoloboff Method)

The determination of boiling point for small quantities of liquid is commonly achieved using the capillary tube method. This technique relies on the principle that as the liquid is heated, the air trapped in an inverted capillary tube expands. At the boiling point, the vapor pressure of the liquid overcomes the external pressure, causing a rapid and continuous stream of bubbles to emerge from the capillary. The boiling point is then precisely measured as the temperature at which the liquid re-enters the capillary tube upon cooling, which is when the vapor pressure of the substance equals the atmospheric pressure.

Experimental Protocol for Boiling Point Determination

This protocol outlines a reliable method for determining the boiling point of this compound.

Materials:

-

Sample of this compound

-

Thiele tube or similar heating apparatus (e.g., MelTemp)

-

High-boiling point oil (e.g., mineral oil)

-

Thermometer (calibrated)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

Procedure:

-

Sample Preparation: Add a small amount (a few drops) of this compound into the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band. Ensure the bulb of the thermometer is level with the sample.

-

Heating: Immerse the assembly into the oil bath of the Thiele tube. The sample should be positioned near the middle of the oil for even heat distribution.

-

Observation: Begin heating the side arm of the Thiele tube gently with a micro-burner. As the temperature rises, observe the capillary tube.

-

Bubble Stream: Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates the temperature is just above the boiling point.

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube. Record this temperature.

-

Validation: For accuracy, repeat the determination at least two more times. The recorded boiling points should be within a narrow range.

Density: Theory and Experimental Determination

Density is an intrinsic physical property defined as the mass of a substance per unit volume (Density = Mass/Volume). For liquids, density is influenced by temperature; an increase in temperature typically causes a decrease in density due to volume expansion. Therefore, it is crucial to record the temperature at which the density is measured.

Principle of Mass-Volume Measurement

The most direct and fundamental method for determining the density of a liquid involves accurately measuring its mass and volume. An analytical balance is used for precise mass measurement, and a graduated cylinder or pycnometer provides an accurate volume measurement. By performing multiple measurements and averaging the results, high precision and accuracy can be achieved.

Experimental Protocol for Density Determination

This protocol provides a standard procedure for accurately measuring the density of this compound.

Materials:

-

Sample of this compound

-

Analytical balance (calibrated)

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Thermometer

-

Pipette or dropper

Procedure:

-

Initial Mass: Measure and record the mass of a clean, dry graduated cylinder using an analytical balance.

-

Volume Addition: Carefully add a specific volume of this compound to the graduated cylinder (e.g., 10.0 mL). Read the volume from the bottom of the meniscus for accuracy.

-

Final Mass: Weigh the graduated cylinder containing the liquid and record the combined mass.

-

Temperature Measurement: Measure and record the temperature of the liquid sample.

-

Calculation:

-

Calculate the mass of the liquid by subtracting the initial mass of the empty cylinder from the final mass.

-

Calculate the density by dividing the mass of the liquid by its volume.

-

-

Validation: Repeat the procedure two more times, using different volumes if desired, to ensure the consistency of the results. Calculate the average density.

Conclusion

The boiling point and density of this compound are fundamental physical constants that are indispensable for its synthesis, purification, and application in research and development. The values of 163.2 °C and 0.834 g/cm³ serve as critical benchmarks for identity and purity assessments. By employing the standardized, reproducible protocols detailed in this guide, scientists and researchers can confidently verify these properties, ensuring the integrity and quality of their work.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

Columbia University. (n.d.). Density of liquids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

CUNY Bronx Community College. (n.d.). MEASUREMENT OF DENSITY. Retrieved from [Link]

- Filo. (2025, July 20).

An In-Depth Technical Guide to 5-Methyl-5-hexen-2-ol: From Natural Occurrence to Synthetic Pathways and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-5-hexen-2-ol is a secondary alcohol with a branched, unsaturated seven-carbon chain. Its chemical structure, characterized by a hydroxyl group at the second position and a double bond between the fifth and sixth carbons, imparts specific chemical and physical properties that make it a molecule of interest in the study of natural products and as a potential building block in organic synthesis. This guide provides a comprehensive overview of the current scientific knowledge on this compound, covering its discovery and natural occurrence, detailed synthetic methodologies, and analytical characterization techniques.

I. Discovery and Natural Occurrence

The formal "discovery" of this compound is not marked by a singular event or publication. Instead, its identification is intertwined with the broader exploration of volatile organic compounds in natural sources.

Natural Occurrence in Tomatoes

A significant and scientifically validated natural source of this compound is the ripe tomato (Solanum lycopersicum). It is one of the many volatile compounds that contribute to the characteristic aroma profile of the fruit. Research has indicated that this compound is abundant in mature tomatoes. Its biogenesis is linked to the degradation of carotenoids, specifically the oxidative cleavage of lycopene, which first yields 6-methyl-5-hepten-2-one. This ketone then undergoes enzymatic reduction to form this compound.

Unconfirmed Natural Sources

Secondary sources have suggested the presence of the precursor, 5-Methyl-5-hexen-2-one, in hazelnuts and the plant Pluchea arabica.[1] However, extensive reviews of the primary scientific literature on the volatile compounds of roasted hazelnuts and the phytochemical analysis of Pluchea arabica do not currently confirm the presence of either the ketone or this compound.[2][3][4][5][6][7][8][9] Further research is required to validate these initial claims.

II. Synthetic Methodologies

The primary and most efficient route for the synthesis of this compound is through the reduction of its corresponding ketone, 5-Methyl-5-hexen-2-one.

High-Yield Synthesis via Ketone Reduction

A robust and high-yield method involves the reduction of 5-Methyl-5-hexen-2-one using a mild reducing agent such as sodium borohydride (NaBH₄). This method is favored for its high selectivity, operational simplicity, and excellent yield.

Reaction Pathway:

Sources

- 1. 5-Methyl-5-hexen-2-one | C7H12O | CID 228604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Characterization of hazelnut volatilome evolution during roasting by PTR-ToF-MS, GC-IMS, GC-MS and advanced data mining methods [iris.unitn.it]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of natural and roasted Turkish tombul hazelnut (Corylus avellana L.) volatiles and flavor by DHA/GC/MS and descriptive sensory analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Volatile aroma component of natural and roasted hazelnut varieties using solid-phase microextraction gas chromatography/mass spectrometry | Acta Scientiarum Polonorum Hortorum Cultus [czasopisma.up.lublin.pl]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Selective Synthesis of 5-Methyl-5-hexen-2-ol

Abstract

The selective reduction of α,β-unsaturated ketones to their corresponding allylic alcohols is a cornerstone transformation in modern organic synthesis, providing critical building blocks for natural product synthesis, medicinal chemistry, and materials science. This guide focuses on the synthesis of 5-methyl-5-hexen-2-ol from its precursor, 5-methyl-5-hexen-2-one. We will dissect the core chemical challenge—achieving 1,2-carbonyl reduction while preserving the adjacent alkene—and present a comprehensive analysis of the most effective synthetic strategies. This document provides a detailed, field-proven protocol for the Luche reduction, an examination of the alternative Meerwein-Ponndorf-Verley (MPV) reduction, the underlying mechanistic principles of each, and rigorous safety protocols necessary for successful and safe execution.

Introduction: The Challenge of Chemoselectivity

The conversion of 5-methyl-5-hexen-2-one, an α,β-unsaturated ketone (or enone), to this compound, an allylic alcohol, is a classic example of a chemoselective reduction. The substrate presents two primary electrophilic sites susceptible to nucleophilic attack by a hydride reagent: the carbonyl carbon (C2) and the β-alkene carbon (C4).

-

1,2-Addition: Nucleophilic attack at the carbonyl carbon (the desired pathway) results in the formation of the allylic alcohol.

-

1,4-Conjugate Addition: Attack at the β-carbon leads to an enolate intermediate, which, upon workup, yields the saturated ketone, 5-methyl-2-hexanone.

Standard hydride reagents, such as sodium borohydride (NaBH₄) on its own, are considered "soft" nucleophiles and have a propensity to undergo 1,4-conjugate addition with enones.[1] Therefore, achieving a high yield of this compound necessitates a carefully chosen synthetic methodology that biases the reaction exclusively toward 1,2-addition.

Comparative Analysis of Synthetic Strategies

Several methods can be employed to reduce a ketone, but only a subset offers the high degree of selectivity required for this transformation.

| Method | Key Reagents | Selectivity Principle | Advantages | Disadvantages |

| Luche Reduction | NaBH₄, CeCl₃·7H₂O, Methanol | Hardening of the hydride reagent via in-situ formation of alkoxyborohydrides.[2] | High 1,2-selectivity, mild conditions (0 °C to RT), rapid reaction times, operational simplicity.[1][2] | Requires stoichiometric lanthanide salt. |

| MPV Reduction | Al(Oi-Pr)₃, Isopropanol | Reversible hydride transfer from aluminum isopropoxide to the ketone via a six-membered transition state.[3][4] | Highly chemoselective for carbonyls over alkenes/alkynes, uses inexpensive reagents.[4][5] | Equilibrium reaction, often requires removal of acetone byproduct to drive to completion; can be slow.[6][7] |

| Catalytic Hydrogenation | H₂, Pd/C (or Pt, Ni) | Adsorption onto a metal surface and delivery of hydrogen atoms. | Effective for reducing many functional groups. | Poorly selective for this transformation; typically reduces both the C=C and C=O bonds. |

Based on this analysis, the Luche reduction emerges as the premier choice for this specific synthesis due to its high selectivity, speed, and mild operating conditions. The MPV reduction stands as a robust and highly chemoselective alternative.

Featured Protocol: The Luche Reduction

The Luche reduction, first reported by Jean-Louis Luche in 1978, is a powerful and reliable method for the 1,2-reduction of enones.[1] Its efficacy stems from the addition of a cerium(III) salt, typically CeCl₃·7H₂O, to a standard sodium borohydride reduction in a protic solvent like methanol.

The Causality of Selectivity: Mechanistic Insights

The remarkable selectivity of the Luche reduction is not merely an empirical observation but is grounded in the principles of Hard and Soft Acids and Bases (HSAB) theory.[1]

-

Activation of the Carbonyl: The Lewis acidic cerium(III) ion coordinates to the carbonyl oxygen. In the methanolic solvent, this coordination enhances the electrophilicity (hardness) of the carbonyl carbon.

-

Hardening the Nucleophile: In parallel, the cerium salt catalyzes the rapid reaction between sodium borohydride and the methanol solvent to form sodium trimethoxyborohydride, NaBH(OCH₃)₃.[8] This new boron species is a "harder" hydride donor than NaBH₄.

-

Selective Attack: According to HSAB theory, hard electrophiles (the activated carbonyl) react preferentially with hard nucleophiles (the methoxyborohydride).[1] This drives the reaction overwhelmingly toward 1,2-addition, suppressing the 1,4-addition pathway.

Caption: Mechanism of the Luche Reduction.

Detailed Experimental Protocol

This protocol is designed for a representative laboratory scale. All operations should be conducted in a well-ventilated fume hood.

Materials & Reagents:

-

5-Methyl-5-hexen-2-one (C₇H₁₂O, MW: 112.17 g/mol )[9]

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, MW: 372.58 g/mol )

-

Sodium borohydride (NaBH₄, MW: 37.83 g/mol )

-

Methanol (MeOH), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.61 g (50.0 mmol, 1.0 equiv) of 5-methyl-5-hexen-2-one and 18.63 g (50.0 mmol, 1.0 equiv) of CeCl₃·7H₂O in 100 mL of anhydrous methanol.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature equilibrates to approximately 0 °C. The solution should be a clear, colorless slurry.

-

Addition of Reductant: While stirring vigorously, add 1.89 g (50.0 mmol, 1.0 equiv) of sodium borohydride in small portions over 10-15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and do not seal the flask. Monitor the addition rate to control the effervescence.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous NH₄Cl solution. Continue stirring for 5 minutes.

-

Workup - Extraction: Remove the flask from the ice bath. Reduce the volume of methanol on a rotary evaporator. Transfer the resulting aqueous slurry to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Washing: Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel or by distillation to obtain pure this compound.

Data and Safety Summary

| Parameter | Value | Notes |

| 5-Methyl-5-hexen-2-one | 5.61 g (50.0 mmol) | Starting material[9] |

| CeCl₃·7H₂O | 18.63 g (50.0 mmol) | 1.0 equivalent |

| Sodium Borohydride | 1.89 g (50.0 mmol) | 1.0 equivalent |

| Solvent | Methanol (100 mL) | Anhydrous grade recommended |

| Temperature | 0 °C | Crucial for selectivity and safety |

| Reaction Time | ~30 minutes | Monitor by TLC |

| Expected Product MW | 114.19 g/mol | This compound[10] |

| Expected Yield | >95% | Literature precedent for Luche reductions |

Critical Safety Information:

-

Sodium Borohydride (NaBH₄): Highly flammable solid. Reacts violently with water and acids to produce flammable hydrogen gas.[11] Causes severe skin burns and eye damage. Handle under an inert atmosphere if possible, and always add slowly to the reaction mixture.[12]

-

Cerium(III) Chloride (CeCl₃): Causes skin and serious eye irritation/damage.

-

Methanol & Diethyl Ether: Highly flammable liquids. All operations must be performed away from ignition sources.

-

Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves are mandatory at all times.

Alternative Protocol: Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction is a classic example of a transfer hydrogenation. It is highly chemoselective for aldehydes and ketones and will not reduce alkene or alkyne functionalities, making it an excellent conceptual alternative.[4][5]

Mechanistic Rationale

The reaction is an equilibrium process catalyzed by a metal alkoxide, typically aluminum isopropoxide [Al(Oi-Pr)₃]. The ketone substrate and the catalyst form a coordination complex. A hydride is then transferred from the isopropoxide ligand to the carbonyl carbon via a six-membered cyclic transition state.[3][4] The product alcohol is released, and the oxidized isopropoxide (acetone) dissociates. To drive the reaction to completion, an excess of the sacrificial alcohol (isopropanol) is used, and the low-boiling acetone is often removed by distillation.[6]

Caption: General workflow for an MPV Reduction.

Product Characterization

Confirmation of the final product, this compound, should be performed using standard analytical techniques. Publicly available spectral data can be used as a reference.

-

Molecular Formula: C₇H₁₄O [13]* Molecular Weight: 114.19 g/mol [10]* Appearance: Colorless to pale yellow liquid [14]* Infrared (IR) Spectroscopy: Expect a broad absorbance around 3300-3400 cm⁻¹ (O-H stretch) and an absorbance around 1650 cm⁻¹ (C=C stretch). The characteristic strong C=O stretch from the starting material (around 1715 cm⁻¹) should be absent. [15]* Mass Spectrometry (MS): The electron ionization mass spectrum will show characteristic fragmentation patterns for this structure. [16]

Conclusion

The synthesis of this compound from 5-methyl-5-hexen-2-one is a practical exercise in chemoselective synthesis. While several methods exist for ketone reduction, the Luche reduction offers an unparalleled combination of high 1,2-selectivity, mild reaction conditions, and operational efficiency, making it the superior choice for this transformation. The mechanistic understanding of how cerium(III) chloride modulates the reactivity of sodium borohydride is key to appreciating its power. For syntheses where other sensitive functional groups may be present, the Meerwein-Ponndorf-Verley reduction provides a robust, albeit slower, alternative. Adherence to the detailed protocols and safety measures outlined in this guide will enable researchers to reliably and safely perform this valuable synthetic transformation.

References

-

Meerwein–Ponndorf–Verley reduction. In: Wikipedia. Accessed December 31, 2025. [Link]

-

Meerwein Ponndorf Verley (MPV Reduction): Easy mechanism, examples, applications. Chemisty Learner. Published June 30, 2020. [Link]

-

5-Methyl-5-hexen-3-yn-2-ol. PubChem. National Center for Biotechnology Information. Accessed December 31, 2025. [Link]

-

Luche Reduction. Organic Chemistry Portal. Accessed December 31, 2025. [Link]

-

This compound. PubChem. National Center for Biotechnology Information. Accessed December 31, 2025. [Link]

-

This compound, 50551-88-7. The Good Scents Company. Accessed December 31, 2025. [Link]

-

Mechanism of Meerwein-Ponndorf-Verley Reduction. Physics Wallah. Accessed December 31, 2025. [Link]

-

5-methyl-5-hexen-2-one, 3240-09-3. The Good Scents Company. Accessed December 31, 2025. [Link]

-

Sodium borohydride. Penta Chemicals. Safety Data Sheet updated March 26, 2025. [Link]

-

Meerwein-Ponndorf-Verley Reduction. MacMillan Group, Princeton University. Updated December 15, 2025. [Link]

-

Luche Reduction. Chem-Station International Edition. Published March 27, 2014. [Link]

-

5-Hexen-2-ol, 5-methyl-. NIST Chemistry WebBook. National Institute of Standards and Technology. Accessed December 31, 2025. [Link]

-

5-Hexen-2-ol, 5-methyl-. NIST Chemistry WebBook. National Institute of Standards and Technology. Accessed December 31, 2025. [Link]

-

Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. Odinity. Published November 18, 2013. [Link]

-

5-Methyl-5-hexen-2-one. PubChem. National Center for Biotechnology Information. Accessed December 31, 2025. [Link]

-

Luche reduction. In: Wikipedia. Accessed December 31, 2025. [Link]

-

Luche Reduction. ChemWis YouTube Channel. Published March 1, 2020. [Link]

-

SODIUM BOROHYDRIDE HAZARD SUMMARY. New Jersey Department of Health. Revised August 1999. [Link]

-

5-Hexen-2-ol, 5-methyl-. NIST Chemistry WebBook. National Institute of Standards and Technology. Accessed December 31, 2025. [Link]

-

This compound. Chemsrc. Accessed December 31, 2025. [Link]

Sources

- 1. Luche reduction - Wikipedia [en.wikipedia.org]

- 2. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]

- 4. chemistnotes.com [chemistnotes.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Verley Reduction of Meerwein-Ponndorf- [pw.live]

- 7. Meerwein-Ponndorf-Verley Reduction - Wordpress [reagents.acsgcipr.org]

- 8. youtube.com [youtube.com]

- 9. 5-Methyl-5-hexen-2-one | C7H12O | CID 228604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | C7H14O | CID 142714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. nj.gov [nj.gov]

- 13. 5-Hexen-2-ol, 5-methyl- [webbook.nist.gov]

- 14. This compound, 50551-88-7 [thegoodscentscompany.com]

- 15. 5-Hexen-2-ol, 5-methyl- [webbook.nist.gov]

- 16. 5-Hexen-2-ol, 5-methyl- [webbook.nist.gov]

Introduction: Understanding 5-Methyl-5-hexen-2-ol

An In-Depth Technical Guide to the Core Reactions of 5-Methyl-5-hexen-2-ol

This guide provides a comprehensive technical overview of the principal chemical transformations involving this compound. Designed for researchers, chemists, and professionals in drug development and materials science, this document details the reactivity of its core functional groups—the secondary alcohol and the terminal alkene. The protocols described herein are grounded in established chemical principles, offering a framework for the synthesis of novel derivatives.

This compound is a bifunctional organic molecule featuring a secondary alcohol and a terminal disubstituted alkene. This structure presents two distinct sites for chemical modification, allowing for a diverse range of synthetic applications. Its physical and chemical properties are summarized below.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | [1][2] |

| Molecular Weight | 114.19 g/mol | [1] |

| CAS Number | 50551-88-7 | [1][2] |

| Boiling Point | 163.2°C at 760 mmHg | [3][4] |

| Density | 0.834 g/cm³ | [3][4] |

| Flash Point | 61.6°C | [3][4] |

| pKa | 15.16 ± 0.20 (Predicted) | [3][4] |

The most common laboratory synthesis of this compound involves the reduction of its corresponding ketone, 5-Methyl-5-hexen-2-one.[3][5] This transformation is typically achieved with high fidelity using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[5] The choice of reagent is critical; NaBH₄ is preferred for its milder nature and compatibility with protic solvents, making it a safer and more experimentally convenient option for selectively reducing the ketone without affecting the alkene.

Core Reaction Pathways

The reactivity of this compound can be logically divided into transformations of the alcohol moiety and additions to the alkene group. The following diagram illustrates these primary reaction pathways.

Caption: Primary reaction pathways of this compound.

Reactions Involving the Alcohol Functional Group

Oxidation to 5-Methyl-5-hexen-2-one

The oxidation of the secondary alcohol back to its parent ketone is a fundamental transformation. The primary challenge is to achieve this conversion with high selectivity, preserving the integrity of the carbon-carbon double bond. Harsh oxidizing agents risk cleaving the alkene. Therefore, milder, more selective reagents are mandated.

Causality of Reagent Choice: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are exemplary choices. They operate under anhydrous conditions, which prevents the formation of over-oxidation byproducts and minimizes side reactions with the alkene. PCC is a complex of chromium trioxide with pyridine and HCl, which provides a controlled delivery of the oxidant. DMP is a hypervalent iodine compound that offers a metal-free, mild alternative with a simple workup.

Experimental Protocol: PCC Oxidation

-

Setup: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with anhydrous dichloromethane (DCM, 10 mL per 1 mmol of alcohol).

-

Reagent Addition: Pyridinium chlorochromate (PCC, 1.5 equivalents) and powdered 4Å molecular sieves (equal weight to PCC) are added to the flask. The sieves absorb water, ensuring anhydrous conditions.

-

Substrate Addition: this compound (1.0 eq) dissolved in a minimal amount of anhydrous DCM is added dropwise to the stirring suspension at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). The reaction mixture will turn into a dark, tarry suspension.

-

Workup: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a short plug of silica gel to remove chromium salts. The filter cake is washed thoroughly with additional diethyl ether.

-

Purification: The combined filtrates are concentrated under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 5-Methyl-5-hexen-2-one.[6]

Fischer Esterification

Esterification of the secondary alcohol with a carboxylic acid under acidic catalysis is a classic and robust method for derivatization. This equilibrium-controlled reaction requires the removal of water to drive it towards the product.

Causality of Conditions: A strong acid catalyst, such as sulfuric acid (H₂SO₄), is required to protonate the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic for nucleophilic attack by the alcohol. Using the carboxylic acid itself or a solvent like toluene with a Dean-Stark apparatus allows for the azeotropic removal of water, shifting the equilibrium to favor ester formation.[7]

Experimental Protocol: Acetic Ester Synthesis

-

Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add this compound (1.0 eq), glacial acetic acid (1.2 eq), and toluene (sufficient to fill the trap).

-

Catalyst Addition: Add 3-4 drops of concentrated sulfuric acid as the catalyst.

-

Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, providing a visual indicator of reaction progress. Continue reflux until no more water is collected (typically 4-8 hours).

-

Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be purified by distillation or column chromatography.

Reactions Involving the Alkene Functional Group

Catalytic Hydrogenation

The selective saturation of the terminal double bond to produce 5-Methyl-2-hexanol is achieved via catalytic hydrogenation. This reaction adds molecular hydrogen across the alkene in the presence of a metal catalyst.

Causality of Catalyst Choice: Palladium on activated carbon (Pd/C) is the workhorse catalyst for this transformation. It is highly active for the hydrogenation of alkenes under mild conditions (room temperature, low H₂ pressure).[8] The use of low pressure and temperature is crucial to prevent the hydrogenolysis (cleavage) of the C-O bond of the secondary alcohol.

Experimental Protocol: Hydrogenation using Pd/C

-

Setup: A heavy-walled hydrogenation flask is charged with this compound (1.0 eq) dissolved in a suitable solvent like ethanol or ethyl acetate.

-

Catalyst Addition: 10% Palladium on carbon (Pd/C) is added carefully (typically 1-5 mol %). Caution: Pd/C is pyrophoric and should be handled in an inert atmosphere or wetted with solvent.

-

Hydrogenation: The flask is connected to a hydrogen gas source (e.g., a balloon or a Parr hydrogenator). The atmosphere is purged by evacuating and backfilling with hydrogen three times.

-

Reaction: The mixture is stirred vigorously under a positive pressure of hydrogen (1-3 atm) at room temperature. Reaction completion is monitored by TLC or GC-MS.

-

Workup: Upon completion, the hydrogen atmosphere is carefully replaced with nitrogen or argon. The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The Celite pad is washed with the reaction solvent.

-

Purification: The filtrate is concentrated under reduced pressure to yield 5-Methyl-2-hexanol, which is often pure enough for subsequent use. Further purification can be done by distillation.

Epoxidation

The conversion of the alkene to an epoxide (oxirane) ring is a valuable transformation for introducing further functionality. This reaction creates a strained three-membered ring that is susceptible to nucleophilic ring-opening.

Causality of Reagent Choice: meta-Chloroperoxybenzoic acid (m-CPBA) is a highly effective and widely used reagent for epoxidation.[9] It is commercially available, relatively stable, and delivers an oxygen atom cleanly. The reaction proceeds via a concerted mechanism, often called the "butterfly" mechanism. Alternative "green" systems using hydrogen peroxide with a catalyst are also viable.[10][11]

Caption: Experimental workflow for the epoxidation of this compound.

Experimental Protocol: m-CPBA Epoxidation

-

Setup: this compound (1.0 eq) is dissolved in dichloromethane (DCM) in a round-bottom flask and cooled to 0°C in an ice bath.

-

Reagent Addition: m-CPBA (1.1 eq, ~77% purity) is added portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: The reaction is stirred at 0°C for one hour and then allowed to warm to room temperature. It is monitored by TLC for the disappearance of the starting material (typically 2-4 hours).

-

Workup: The reaction is cooled back to 0°C and quenched by the slow addition of a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide. The mixture is then diluted with DCM and transferred to a separatory funnel.

-

Extraction & Washing: The organic layer is separated and washed with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to afford 5,6-Epoxy-5-methyl-2-hexanol.

Summary and Future Outlook

This compound is a versatile building block whose dual functionality permits a wide array of selective chemical modifications. The protocols outlined in this guide for oxidation, esterification, hydrogenation, and epoxidation represent the core reactions that unlock its synthetic potential. By carefully selecting reagents and controlling reaction conditions, chemists can selectively target either the alcohol or the alkene group, enabling the creation of a diverse library of compounds for applications in drug discovery, fragrance development, and polymer science. Further exploration into asymmetric transformations, such as chiral epoxidation or resolution, could provide access to enantiomerically pure derivatives, significantly expanding the utility of this valuable intermediate.[9]

References

-

This compound - LookChem . LookChem. Available at: [Link]

-

Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method . Odinity. Available at: [Link]

-

This compound | C7H14O | CID 142714 . PubChem, National Institutes of Health. Available at: [Link]

-

This compound, 50551-88-7 . The Good Scents Company. Available at: [Link]

-

5-Methyl-5-hexen-3-yn-2-ol . PubChem, National Institutes of Health. Available at: [Link]

-

5-Methyl-5-hexen-2-one | C7H12O | CID 228604 . PubChem, National Institutes of Health. Available at: [Link]

-

This compound . FlavScents. Available at: [Link]

-

5-methyl-5-hexen-2-one, 3240-09-3 . The Good Scents Company. Available at: [Link]

-

5-Methyl-5-hexen-2-one . Scent.vn. Available at: [Link]

-

Cas 50551-88-7, this compound . LookChem. Available at: [Link]

-

5-Hexen-2-ol, 5-methyl- . NIST WebBook. Available at: [Link]

-

Ethyl Cyanoformate/Hydrogen Peroxide and Related Combination Systems . J-STAGE. Available at: [Link]

-

Mechanistic insights on the preparation of 5-methyl-2-hexanone by hydrogenation of 5-methyl-3-hexen-2-one using Pd/Al2O3 catalysts . ResearchGate. Available at: [Link]

-

Epoxidation and Aziridination Reactions . Science of Synthesis. Available at: [Link]

-

Chemical Properties of 5-Hexen-2-ol (CAS 626-94-8) . Cheméo. Available at: [Link]

-

Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene . American Chemical Society. Available at: [Link]

-

Ester synthesis by esterification . Organic Chemistry Portal. Available at: [Link]

-

Greener and Efficient Epoxidation of 1,5-Hexadiene with tert-Butyl Hydroperoxide (TBHP) as an Oxidising Reagent in the Presence of Polybenzimidazole Supported Mo(VI) Catalyst . MDPI. Available at: [Link]

Sources

- 1. This compound | C7H14O | CID 142714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Hexen-2-ol, 5-methyl- [webbook.nist.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. Cas 50551-88-7,this compound | lookchem [lookchem.com]

- 5. odinity.com [odinity.com]

- 6. 5-Methyl-5-hexen-2-one | C7H12O | CID 228604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ester synthesis by esterification [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. academic.oup.com [academic.oup.com]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Stereoisomers of 5-Methyl-5-hexen-2-ol: Synthesis, Separation, and Analysis for Drug Development Professionals

Introduction: The Critical Role of Chirality in Modern Drug Discovery

In the landscape of pharmaceutical development, the three-dimensional structure of a molecule is paramount. Chirality, the property of a molecule to exist as non-superimposable mirror images, or enantiomers, can have profound implications for its pharmacological and toxicological profile. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, elicit adverse reactions.[1] This guide focuses on the stereoisomers of 5-Methyl-5-hexen-2-ol, a chiral secondary allylic alcohol. While not a current therapeutic agent itself, its structural motifs are prevalent in numerous biologically active natural products and pharmaceuticals.[2][3] Understanding the synthesis and analysis of its individual stereoisomers provides a valuable framework for researchers engaged in the discovery and development of novel chiral drugs.

This technical guide provides a comprehensive overview of the stereoselective synthesis of this compound, detailed protocols for the separation and analysis of its enantiomers, and a discussion of the significance of its stereochemistry in the context of drug development.

The Stereochemistry of this compound

This compound possesses a single chiral center at the carbon atom bearing the hydroxyl group (C2). This gives rise to a pair of enantiomers: (R)-5-Methyl-5-hexen-2-ol and (S)-5-Methyl-5-hexen-2-ol.

Part 1: Stereoselective Synthesis of this compound

The most efficient pathway to enantioenriched this compound involves a two-step process: the synthesis of the prochiral precursor, 5-methyl-5-hexen-2-one, followed by its asymmetric reduction.

Step 1: Synthesis of the Precursor Ketone: 5-Methyl-5-hexen-2-one

A reliable and cost-effective method for the synthesis of 5-methyl-5-hexen-2-one is the alkylation of a β-ketoester, followed by decarboxylation. The Organic Syntheses procedure provides a well-established protocol with a respectable yield.[4]

Reaction Scheme:

Caption: Synthesis of 5-Methyl-5-hexen-2-one.

-

Preparation of Sodium Ethoxide: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel under an inert atmosphere (e.g., argon), dissolve sodium metal (1.0 eq) in absolute ethanol (sufficient to dissolve the sodium) with cooling.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (1.0 eq) dropwise via the addition funnel at 0 °C. Allow the mixture to stir for 30 minutes at room temperature to ensure complete enolate formation.

-

Alkylation: Add methallyl chloride (1.05 eq) dropwise to the reaction mixture. Heat the mixture to reflux and maintain for 16 hours.

-

Workup and Decarboxylation: After cooling to room temperature, remove the ethanol under reduced pressure. To the residue, add a 10% aqueous solution of sodium hydroxide and reflux for 2 hours to saponify the ester. Cool the mixture and acidify with dilute sulfuric acid to a pH of ~2. Heat the acidified mixture to reflux for 2 hours to effect decarboxylation.

-

Purification: Cool the reaction mixture and extract with diethyl ether (3x). Wash the combined organic extracts with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield 5-methyl-5-hexen-2-one.

Step 2: Asymmetric Reduction of 5-Methyl-5-hexen-2-one

The Corey-Bakshi-Shibata (CBS) reduction is a highly effective and predictable method for the enantioselective reduction of prochiral ketones, including α,β-unsaturated ketones, to their corresponding chiral alcohols.[5][6][7] This reaction utilizes a chiral oxazaborolidine catalyst to direct the facial attack of a borane reducing agent on the carbonyl group.[8][9][10]

Reaction Scheme:

Caption: CBS Reduction of 5-Methyl-5-hexen-2-one.

-

Catalyst and Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, place a solution of (R)-(+)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1.0 M in toluene). Add borane-tetrahydrofuran complex (1.0 M solution in THF, 1.0 eq) dropwise at 0 °C. Stir the mixture for 15 minutes at this temperature.

-

Substrate Addition: In a separate flame-dried flask, dissolve 5-methyl-5-hexen-2-one (1.0 eq), previously dried azeotropically with toluene, in anhydrous THF. Cool this solution to -78 °C.

-

Reduction: Transfer the ketone solution to the catalyst-borane mixture via cannula, dropwise, at -78 °C. Stir the reaction mixture at -78 °C for 1 hour.

-